molecular formula C20H21ClNNaO4S B1663116 Terutroban sodium CAS No. 609340-89-8

Terutroban sodium

Numéro de catalogue B1663116
Numéro CAS: 609340-89-8
Poids moléculaire: 429.9 g/mol
Clé InChI: BQMSKINGUUUIHE-PKLMIRHRSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Terutroban sodium is a synthetic compound that belongs to the family of thromboxane A2 (TXA2) receptor antagonists. It is a potential drug candidate that has been studied for its therapeutic potential in various diseases, including cardiovascular diseases, cancer, and inflammation.

Applications De Recherche Scientifique

Crystallization and Stability

  • Crystallization Properties : Terutroban sodium salt (Teru-Na) was initially produced in its anhydrous form. A study by (Couvrat et al., 2015) established the crystallization of a new dihydrate form using liquid-assisted grinding and liquid-liquid interface processes. This research highlighted the dihydrate's remarkable stability, especially under variable storage conditions.

Cardiovascular and Stroke Prevention

  • Stroke Prevention in Rats : Terutroban significantly increased survival in spontaneously hypertensive stroke-prone rats by reducing systemic inflammation and preserving endothelial function, as observed in a study by (Gelosa et al., 2010).
  • Peripheral Arterial Disease : In patients with peripheral arterial disease, terutroban inhibited platelet aggregation and was as effective as aspirin, with a similar safety profile, as found by (Fiessinger et al., 2010).
  • Ischemic Stroke or Transient Ischemic Attack : A study by (Hennerici, 2009) focused on the Prevention of Cerebrovascular and Cardiovascular Events of Ischemic Origin with Terutroban in Patients with a History of Ischemic Stroke or Transient Ischemic Attack (PERFORM) Study. It aimed to explore terutroban's benefits in secondary prevention of ischemic stroke.

Endothelial Function

  • Improvement in Endothelial Function : Terutroban was shown to improve endothelial function and inhibit thromboxane A2-induced platelet aggregation in high-cardiovascular-risk patients, as demonstrated by (Lesault et al., 2011).

Vascular Hypertrophy and Fibrosis

  • Prevention of Vascular Hypertrophy and Fibrosis : In a study on spontaneously hypertensive stroke-prone rats, terutroban prevented aorta hyperplasia and had beneficial effects on fibrotic processes, supporting its use in atherogenesis prevention, as observed by (Gelosa et al., 2011).

Antithrombotic and Antiatherosclerotic Properties

  • Antithrombotic and Antiatherosclerotic Agent : Terutroban emerged as a potent, orally active, long-acting selective antagonist of thromboxane (TP) receptors, effective in animal models of thrombosis, atherosclerosis, and diabetic nephropathy, as detailed by (Sorbera et al., 2006).

Comparison with Aspirin

  • Comparison with Aspirin : A study compared terutroban with aspirin in preventing cerebral and cardiovascular ischemic events, finding similar rates of primary endpoint occurrence with both drugs, as reported by (Bousser et al., 2011).

Synthesis and Chemical Properties

  • Synthesis of Key Intermediate : The chiral key intermediate of terutroban's biologically active form has been prepared by asymmetric hydrogenation, highlighting the efficiency and enantioselectivity of this process, as mentioned in (Maj et al., 2014).

Propriétés

Numéro CAS

609340-89-8

Nom du produit

Terutroban sodium

Formule moléculaire

C20H21ClNNaO4S

Poids moléculaire

429.9 g/mol

Nom IUPAC

sodium;3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoate

InChI

InChI=1S/C20H22ClNO4S.Na/c1-13-2-3-14-12-16(6-9-19(14)18(13)10-11-20(23)24)22-27(25,26)17-7-4-15(21)5-8-17;/h2-5,7-8,16,22H,6,9-12H2,1H3,(H,23,24);/q;+1/p-1/t16-;/m1./s1

Clé InChI

BQMSKINGUUUIHE-PKLMIRHRSA-M

SMILES isomérique

CC1=C(C2=C(C[C@@H](CC2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1)CCC(=O)[O-].[Na+]

SMILES

CC1=C(C2=C(CC(CC2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1)CCC(=O)[O-].[Na+]

SMILES canonique

CC1=C(C2=C(CC(CC2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1)CCC(=O)[O-].[Na+]

Synonymes

3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic                              acid;  S-18204;  S-18886 sodium salt

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Terutroban sodium
Reactant of Route 2
Terutroban sodium
Reactant of Route 3
Terutroban sodium
Reactant of Route 4
Terutroban sodium
Reactant of Route 5
Reactant of Route 5
Terutroban sodium
Reactant of Route 6
Terutroban sodium

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.